4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide
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Overview
Description
4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a purine derivative with a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the conjugation of a drug with one or more lipoamino acids can improve drug bioavailability by providing steric protection from enzymatic degradation, increasing lipophilicity, and increasing passive membrane diffusion .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzenesulfonamide group. Key steps include:
Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of ethyl and methyl groups at specific positions on the purine ring.
Sulfonation: Attachment of the benzenesulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzenesulfonamide: Shares structural similarities with other purine derivatives and benzenesulfonamides.
Purine Derivatives: Such as caffeine and theobromine, which have similar core structures but different functional groups.
Benzenesulfonamides: Including sulfanilamide and its derivatives, which are known for their antibacterial properties.
Uniqueness
The uniqueness of 4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzenesulfonamide lies in its combined structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(2-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S/c1-4-21-15(24)13-14(20(3)17(21)25)19-16-22(13)9-10(2)23(16)11-5-7-12(8-6-11)28(18,26)27/h5-9H,4H2,1-3H3,(H2,18,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMCIKKPTKYQFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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